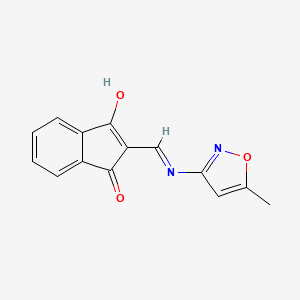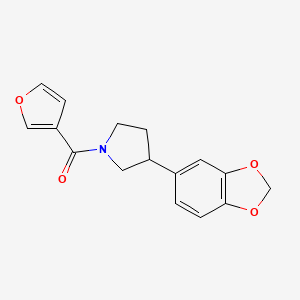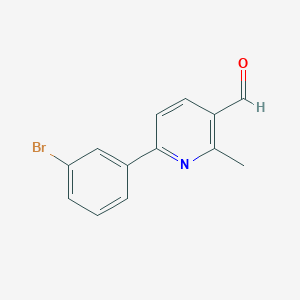
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyridine ring, along with a methyl group and a carbaldehyde functional group. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde typically involves the reaction of 3-bromobenzaldehyde with 2-methylpyridine under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques such as column chromatography can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Addition: The carbaldehyde group can undergo nucleophilic addition reactions, forming various derivatives depending on the nucleophile used.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and catalysts such as iron(III) bromide (FeBr3).
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted bromophenyl derivatives.
Nucleophilic Addition: Various alcohols or other derivatives depending on the nucleophile.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
科学研究应用
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-Bromopyridine: Shares the bromopyridine structure but lacks the methyl and carbaldehyde groups.
2-Methylpyridine-3-carbaldehyde: Similar structure but without the bromophenyl group.
6-(3-Bromophenyl)-2-methylpyridine: Lacks the carbaldehyde group.
Uniqueness
6-(3-Bromophenyl)-2-methylpyridine-3-carbaldehyde is unique due to the combination of its bromophenyl, methyl, and carbaldehyde functional groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
6-(3-bromophenyl)-2-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-11(8-16)5-6-13(15-9)10-3-2-4-12(14)7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYIYYMHTQBGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
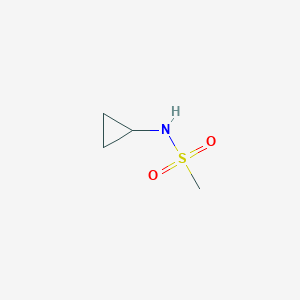
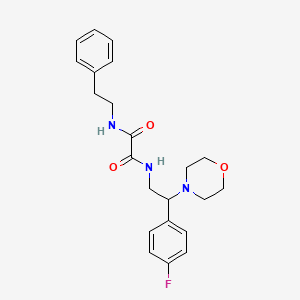
![N-(2,4-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)
![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)
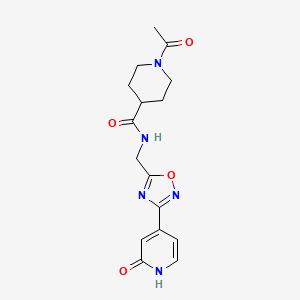
![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
![2-methoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)
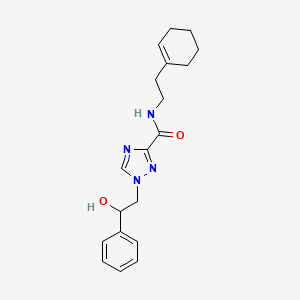
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline](/img/structure/B2568325.png)
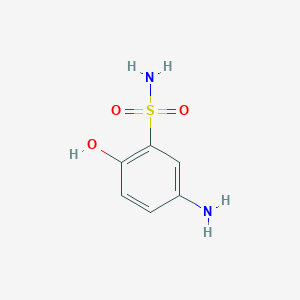
![1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2568328.png)
